1-(1-Methylcyclopropyl)but-3-en-1-one
Description
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)but-3-en-1-one |
InChI |
InChI=1S/C8H12O/c1-3-4-7(9)8(2)5-6-8/h3H,1,4-6H2,2H3 |
InChI Key |
TXKUTHYJDPLEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related cyclopropyl ketones and their properties based on available evidence:
Reactivity and Stability
- Cyclopropane Ring Strain: The 1-methylcyclopropyl group introduces significant ring strain, enhancing reactivity in ring-opening reactions. For example, cyclopropyl radicals (e.g., 1-methylcyclopropyl) exhibit distinct kinetic behavior in radical addition and abstraction reactions compared to non-strained analogs .
- Conjugated Enone System: The but-3-en-1-one moiety in the target compound allows for conjugate addition reactions, similar to α,β-unsaturated ketones. This contrasts with saturated analogs like 1-(1-Methylcyclopropyl)ethanone, which lack such reactivity .
Research Findings and Limitations
Challenges in Comparative Studies
- Data Scarcity: Limited direct studies on 1-(1-Methylcyclopropyl)but-3-en-1-one necessitate reliance on analogs. For example, toxicity data for the target compound are unavailable, though related ketones (e.g., CAS 1567-75-5) are classified as harmful (Xn) .
- Divergent Applications : While cyclopropyl derivatives are widely used in soil stabilization (e.g., LD-3#,4#胶结剂 ), the target compound’s applications in materials science remain speculative.
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes to form cyclopropanes. For 1-(1-Methylcyclopropyl)but-3-en-1-one, this method involves:
-
Substrate Preparation : But-3-en-1-one is derivatized with a methyl group at the α-position to the carbonyl.
-
Cyclopropanation : The alkene moiety undergoes carbene insertion using Zn(Cu) and CHI.
Reaction Conditions :
-
Temperature: 40–80°C (optimized to prevent ketone decomposition).
-
Solvent: Tetrahydrofuran (THF) or ether.
Mechanistic Insight :
The carbene attacks the alkene’s π-bond, forming the cyclopropane ring. Steric hindrance from the methyl group necessitates prolonged reaction times.
Limitations :
-
Requires anhydrous conditions.
-
Competing side reactions with the carbonyl group reduce yield.
Metal-Mediated Coupling (Zinc-Copper System)
Adapted from the dicyclopropyl derivative synthesis in CN112920017B, this method utilizes zinc-copper alloys and methylene dihalides for cyclopropanation:
Procedure :
-
Activation : Zinc (≥98% purity, ≤10 µm particles) and copper salts are mixed with halogenated acylates and acidic resin in THF.
-
Alternate Dripping : Sandalwood 194 (a terpene precursor) and CHBr are added dropwise to control exothermicity.
-
Acidolysis : HCl quenches the reaction, followed by NaOH washing to isolate the product.
Optimized Parameters :
Advantages :
-
Scalable for industrial production.
-
Minimal byproducts due to controlled reagent addition.
Data Table 1: Metal-Mediated Cyclopropanation Conditions
Fluoride-Induced Deprotection of Silane Precursors
Inspired by US8314051B2, this route uses α-halocyclopropylsilane precursors treated with fluoride ions to generate cyclopropanes:
Steps :
-
Precursor Synthesis : 1-Methyl-1-hydroxy-2-(trimethylsilyl)cyclopropane is prepared via Ti(IV)-catalyzed cyclization.
-
Fluoride Treatment : Tetrabutylammonium fluoride (TBAF) cleaves the Si–C bond, releasing 1-methylcyclopropane and non-volatile siloxane.
-
Ketone Formation : The cyclopropane is conjugated to but-3-en-1-one via Wittig or Horner-Wadsworth-Emmons reactions.
Critical Considerations :
-
Stoichiometry : Excess fluoride leads to desilylation without ring formation.
-
Yield : 52% for cyclopropane generation; ~45% overall after ketone coupling.
Mechanism :
Silane byproducts (e.g., (fluorotrimethylsilane)) are trapped via hydrolysis to siloxanes, ensuring product purity.
Reaction Optimization and Byproduct Analysis
Temperature and Solvent Effects
Byproduct Mitigation
-
Siloxane Formation : In fluoride routes, hydrolysis of RSiF prevents volatile byproducts.
-
Mono-Cyclopropane : Controlled CHBr addition reduces dimerization.
Data Table 2: Byproduct Profiles
| Method | Major Byproduct | Concentration | Mitigation Strategy |
|---|---|---|---|
| Simmons-Smith | Dehydrohalogenated ketone | 10–15% | Low-temperature quenching |
| Zinc-Copper | Mono-cyclopropane | 5–8% | Gradient distillation |
| Fluoride Deprotection | Siloxane oligomers | <2% | Aqueous wash |
Industrial Scalability and Applications
Cost-Benefit Analysis
Applications
-
Fragrances : Contributes to woody notes in perfumes.
-
Pharmaceuticals : Intermediate in prostaglandin analogs.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1-(1-Methylcyclopropyl)but-3-en-1-one in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of cyclopropane precursors under basic conditions. For example, potassium tert-butoxide in DMSO can facilitate cyclopropane ring formation, followed by enone functionalization via condensation or oxidation. Purification via column chromatography or recrystallization is critical to achieve high purity (>95%) . NMR and FTIR spectroscopy (e.g., characteristic carbonyl stretches at ~1756 cm⁻¹ and alkene signals at δ 5.05–5.84 ppm) should confirm structural fidelity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Key signals include cyclopropane protons (δ 1.25–1.77 ppm) and enone protons (δ 5.05–5.84 ppm) .
- FTIR : Detect carbonyl (C=O) stretches (~1756 cm⁻¹) and alkene (C=C) vibrations (~1289 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., 140.18 g/mol) via high-resolution MS .
Advanced Research Questions
Q. How do electronic and steric effects of the 1-methylcyclopropyl group influence the reactivity of the enone system in nucleophilic additions?
- Methodological Answer : The 1-methylcyclopropyl group introduces steric hindrance and ring strain, altering reaction pathways. For example:
- Steric Effects : The methyl group restricts access to the carbonyl carbon, favoring regioselective additions at the less hindered alkene position.
- Electronic Effects : The cyclopropane’s conjugation with the enone system stabilizes transition states via hyperconjugation, as observed in DFT studies of similar compounds .
- Experimental Design : Compare reaction kinetics with analogs lacking the methyl group (e.g., cyclopropyl vs. 1-methylcyclopropyl derivatives) to isolate steric/electronic contributions .
Q. What experimental approaches can reconcile discrepancies between observed reaction rates and theoretical predictions in decarbonylation reactions involving this compound?
- Methodological Answer : Discrepancies in decarbonylation rates (e.g., 45-fold acceleration with methyl substitution) may arise from competing mechanisms (one-bond vs. two-bond cleavage). To resolve this:
- Isotopic Labeling : Use ¹³C-labeled ketones to track bond cleavage pathways.
- Computational Modeling : Compare activation energies for alternative transition states using DFT or ab initio methods.
- Kinetic Studies : Measure rate constants under varying temperatures and solvents to identify dominant mechanisms .
Q. What strategies are effective in overcoming challenges related to the stereochemical control in cyclopropane-containing ketones like this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure ligands (e.g., BINOL) during cyclopropanation to enforce stereoselectivity.
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Rh or Cu complexes) for enantioselective cyclopropane ring formation.
- Dynamic Resolution : Leverage ring strain to bias equilibria toward desired stereoisomers during purification .
Data Contradiction Analysis
Q. How can conflicting data on the stability of the 1-methylcyclopropyl radical in thermolysis reactions be addressed?
- Methodological Answer : Conflicting thermolysis rates (e.g., 4.2 × 10⁻⁵ vs. 7.4 × 10⁻⁵ s⁻¹ at 110°C) may stem from differing radical stabilization pathways. To resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
